molecular formula C11H12N4OS B14229521 6-Ethyl-3-{[(pyridin-2-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one CAS No. 824983-14-4

6-Ethyl-3-{[(pyridin-2-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one

Cat. No.: B14229521
CAS No.: 824983-14-4
M. Wt: 248.31 g/mol
InChI Key: SEJWXCZLSSFBLT-UHFFFAOYSA-N
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Description

6-Ethyl-3-{[(pyridin-2-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3-{[(pyridin-2-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one typically involves multiple steps. One common method includes the reaction of ethyl hydrazinecarboxylate with pyridine-2-carbaldehyde to form an intermediate hydrazone. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3-{[(pyridin-2-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the triazine ring, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Alkylated or acylated triazine derivatives.

Scientific Research Applications

6-Ethyl-3-{[(pyridin-2-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes and receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Ethyl-3-{[(pyridin-2-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit enzymes involved in microbial metabolism, leading to antimicrobial effects. The sulfanyl group and the triazine ring play crucial roles in its binding affinity and specificity .

Properties

CAS No.

824983-14-4

Molecular Formula

C11H12N4OS

Molecular Weight

248.31 g/mol

IUPAC Name

6-ethyl-3-(pyridin-2-ylmethylsulfanyl)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H12N4OS/c1-2-9-10(16)13-11(15-14-9)17-7-8-5-3-4-6-12-8/h3-6H,2,7H2,1H3,(H,13,15,16)

InChI Key

SEJWXCZLSSFBLT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(NC1=O)SCC2=CC=CC=N2

Origin of Product

United States

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